molecular formula C20H21N7O B2701403 3-methyl-6-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine CAS No. 2415463-37-3

3-methyl-6-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

Cat. No.: B2701403
CAS No.: 2415463-37-3
M. Wt: 375.436
InChI Key: HPAXGUJWQOHBNR-UHFFFAOYSA-N
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Description

3-methyl-6-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyridazine, pyrrolo, and triazole rings, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrrolo intermediates, followed by their coupling with the triazole moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methyl-6-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-6-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-methyl-6-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine: can be compared with other similar compounds, such as:

    Pyridazine derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Pyrrolo compounds: Studied for their potential as therapeutic agents and in material science.

    Triazole derivatives: Widely used in pharmaceuticals and agrochemicals due to their stability and reactivity.

This compound’s unique combination of structural features and reactivity sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-14-7-8-19(23-22-14)25-10-15-12-26(13-16(15)11-25)20(28)18-9-21-27(24-18)17-5-3-2-4-6-17/h2-9,15-16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAXGUJWQOHBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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